Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Overview
Description
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate is represented by the InChI code1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h4-8H2,1-3H3
. This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate has a molecular weight of 225.28 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity, which can affect its behavior in a biological system . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate and its derivatives are synthesized for selective derivations on azetidine and cyclobutane rings, providing a convenient entry point to compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). This compound's molecular structure was analyzed using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, revealing its complex and multi-functional nature. For instance, the crystal structure analysis revealed specific space groups, highlighting its detailed molecular geometry (Moriguchi et al., 2014).
Chemical Reactions and Transformations
- The compound's reactivity was explored in various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This study underlines the compound's potential in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Furthermore, ethyl and tert-butyl azidoformate addition to certain acetals led to mixtures of regioisomeric triazolines, emphasizing the compound's versatility in chemical transformations (Nativi et al., 1989).
Applications in Drug Discovery and Synthesis
- The compound and its derivatives have found applications in the synthesis of novel classes of compounds for drug discovery. For instance, new classes of thia/oxa-azaspiro[3.4]octanes were synthesized, designed as multifunctional and structurally diverse modules for drug discovery, although the exact applications in drug discovery were not detailed (Li et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUTXWETZABNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
CAS RN |
1892578-21-0 | |
Record name | tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.